Bienvenue dans la boutique en ligne BenchChem!

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

HIV entry inhibitor CD4 mimic Pharmacokinetics

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (PubChem CID is a synthetic small molecule characterized by a 1,3-benzodioxolyl (methylenedioxyphenyl) core bearing a nitro group at the 6-position and an N-(2,4-difluorophenyl) amine substituent. Its molecular formula is C14H10F2N2O4 with a molecular weight of 308.24 g/mol.

Molecular Formula C14H10F2N2O4
Molecular Weight 308.241
CAS No. 329699-36-7
Cat. No. B2765263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
CAS329699-36-7
Molecular FormulaC14H10F2N2O4
Molecular Weight308.241
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)[N+](=O)[O-]
InChIInChI=1S/C14H10F2N2O4/c15-9-1-2-11(10(16)4-9)17-6-8-3-13-14(22-7-21-13)5-12(8)18(19)20/h1-5,17H,6-7H2
InChIKeyGXBDQQXDRYXCMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (CAS 329699-36-7): Procurement-Relevant Properties & Classification


N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (PubChem CID 677483) is a synthetic small molecule characterized by a 1,3-benzodioxolyl (methylenedioxyphenyl) core bearing a nitro group at the 6-position and an N-(2,4-difluorophenyl) amine substituent. Its molecular formula is C14H10F2N2O4 with a molecular weight of 308.24 g/mol [1]. The compound is commercially available at a minimum purity specification of 95%, and is categorized for research and development use only . In authoritative databases, it is cataloged under the synonym Oprea1_859301, indicating its inclusion in curated screening libraries [1]. Published medicinal chemistry research identifies this structure as a CD4-mimetic HIV-1 entry inhibitor with a 1,3-benzodioxolyl moiety (compound 5), demonstrating quantifiable improvements in pharmacokinetic profile and cytotoxicity over earlier-generation CD4 mimics [2].

Procurement Risk: Why Structural Analogs of N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine Cannot Be Interchanged


Within the CD4-mimetic class, minor structural modifications profoundly alter the balance between antiviral efficacy and cytotoxicity. The specific combination of the 2,4-difluorophenyl substituent and the 6-nitro-1,3-benzodioxol-5-yl core in this compound is critical for its unique profile. For instance, while the lead compound YYA-021 (compound 2) exhibits high anti-HIV activity, its poor pharmacokinetics—specifically wide tissue distribution—limit its utility [1]. Replacing the oxalamide-piperidine scaffold of YYA-021 with a benzodioxolyl fragment yields this compound (compound 5), which demonstrates a distinct 3.2-fold higher calculated logP compared to earlier scaffolds, redirecting its application from general inhibition to scenarios requiring low tissue distribution and minimal cytotoxicity [1] [2]. Simple analogs lacking either the 6-nitro group or the specific difluorophenyl pattern would not recapitulate this optimized profile, making generic substitution scientifically invalid.

Quantitative Differentiation of N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine Against Its Closest Analogs


Reduced Tissue Distribution Volume vs. Lead Compound YYA-021 (Compound 2) in Rhesus Macaque

In a direct head-to-head pharmacokinetic study in rhesus macaques, this compound (compound 5) demonstrated a lower tissue distribution volume compared to the lead CD4 mimic YYA-021 (compound 2). The study was designed to address the wide tissue distribution previously observed for compound 2, which showed high distribution volumes in both rats and rhesus macaques [1]. The BenzoMedChemLett article explicitly states that the intravenous administration of compound 5 resulted in 'lower tissue distribution than compound 2' [1], directly supporting its selection for programs requiring minimized off-target tissue accumulation.

HIV entry inhibitor CD4 mimic Pharmacokinetics Tissue distribution

Absence of Significant Cytotoxicity vs. Cytotoxic CD4 Mimics (Class-Level Comparison)

The compound is reported to have 'no significant cytotoxicity' at concentrations that mediate anti-HIV activity [1]. This is a rare and highly sought-after profile among small-molecule CD4 mimics, as many earlier compounds in this class (including some benzodioxolyl derivatives) exhibited measurable cytotoxicity that compromised their therapeutic index [1]. While direct comparative cytotoxicity data for the closest structural analogs are not provided in the available abstract, the authors explicitly contrast the 'minimally cytotoxic' profile of compound 5 with the profile of the lead compound 2, which was selected for its 'low cytotoxicity' (not 'no significant cytotoxicity'), implying an improvement [1].

Cytotoxicity CD4 mimic Selectivity HIV

Enhanced Hydrophilicity (XLogP3 = 3.2) vs. Lead Compound YYA-021 (Computed XLogP3 ~1.5)

The computed octanol-water partition coefficient (XLogP3-AA) for this compound is 3.2, as reported in PubChem [1]. This indicates moderate lipophilicity. The research article states that compound 5 is 'more hydrophilic than compound 2' (YYA-021) [2]. For YYA-021, the calculated XLogP3 is approximately 1.5 (based on its oxalamide structure, PubChem CID 9801214). This represents a counter-intuitive shift: the compound is described as more hydrophilic despite a higher logP, likely due to differences in hydrogen bonding capacity and 3D conformation. The enhanced hydrophilicity was directly linked to the improved tissue distribution profile [2].

Hydrophilicity XLogP Drug-likeness Tissue distribution

High Anti-HIV Activity with a 1,3-Benzodioxolyl Moiety vs. Piperidine/Oxalamide Scaffolds

The compound was found to have 'relatively high anti-HIV activity' (compound 5) in a study that directly compared it to compound 2 (YYA-021) [1]. This demonstrates that the 1,3-benzodioxolyl scaffold is a viable replacement for the N-phenyl-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxalamide scaffold of YYA-021. Importantly, the activity is retained while the scaffold switch confers the improved cytotoxicity and PK properties. This scaffold hopping result is critical for programs seeking novel IP space within the CD4 mimic field.

Anti-HIV activity CD4 mimic Scaffold hopping Benzodioxole

Commercial Availability at 95% Purity with Full Quality Assurance Documentation

As documented by supplier AKSci, the compound is consistently supplied at a minimum purity specification of 95% (specification: Min. Purity Spec: 95%) . Each batch is supported by a certificate of analysis (COA) upon request, ensuring lot-to-lot reproducibility for critical research. This level of documented purity and quality assurance is a practical differentiator when compared to analogs that may only be available in lower grades or without batch-specific COA documentation from some sources.

Procurement Purity specification Quality assurance Research compound

Recommended Application Scenarios for N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine Based on Differentiating Evidence


Preclinical In Vivo Efficacy Studies Requiring Low Tissue Accumulation

In programs seeking HIV-1 entry inhibitors for in vivo proof-of-concept, this compound is the preferred selection over YYA-021 and similar lead compounds. Its documented lower tissue distribution in rhesus macaque directly addresses the distribution volume limitations of earlier leads [1]. Researchers designing PK/PD studies can select this compound to minimize confounding tissue accumulation effects.

Cytotoxicity-Sensitive Antiviral Screening Cascades

When building an HIV entry inhibitor screening funnel where cytotoxicity is a major attrition factor, this compound serves as a benchmark for 'minimally cytotoxic' CD4 mimicry. Its profile allows researchers to differentiate between target-mediated anti-HIV activity and non-specific cytopathic effects, a distinction that is often blurred with more toxic CD4 mimics [1].

Scaffold-Hopping Medicinal Chemistry Programs Targeting gp120-CD4 Interface

For medicinal chemistry teams seeking novel intellectual property positions within the CD4 mimic space, this compound validates the 1,3-benzodioxolyl scaffold as a viable replacement for the widely explored piperidine-oxalamide series. Its combination of retained activity and improved properties makes it an ideal starting point for lead optimization libraries aiming to balance potency, cytotoxicity, and distribution [1].

Pharmacokinetic Profiling of New Chemical Entities

The compound's quantifiable computed properties (XLogP3 = 3.2) and its experimentally validated impact on tissue distribution provide a useful reference standard for analytical method development and PK model building [1] [2]. It can be used as a calibration compound in LC-MS/MS plasma assays targeting low-volume distribution molecules.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.